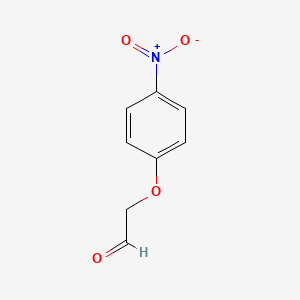
(4-Nitrophenoxy)acetaldehyde
Overview
Description
(4-Nitrophenoxy)acetaldehyde is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dynamic Combinatorial Libraries
- Facile Acetal Dynamic Combinatorial Library: The reaction between triethylene glycol and 4-nitrobenzaldehyde, which includes (4-Nitrophenoxy)acetaldehyde, has been used to create dynamic combinatorial libraries (DCLs). These libraries consist of over 15 cyclic and acyclic species, demonstrating the utility of simple acetal chemistry in DCLs (Berkovich-Berger & Lemcoff, 2008).
Synthesis and Organic Chemistry
- Simple Synthesis of Dimethyl Nitrobenzhydrylphosphonates: This study demonstrates the use of acetals of dimethyl phenyl- and heteroaryl-α-hydroxymethanephosphonates for the synthesis of 4-nitrobenzhydrylphosphonates and α-heteroaryl-4-nitrobenzylphosphonates. Acetals including this compound play a crucial role in these reactions (Mąkosza et al., 2020).
Spectroscopic and Docking Studies
- Structural and Spectroscopic Studies: (4-Nitro-phenyl)-oxo-acetaldehyde oxime, related to this compound, has been the subject of extensive structural, spectroscopic, and molecular docking studies. These studies provide insights into the molecule's conformational behaviors and interaction with DNA and protein structures (Kucuk et al., 2017).
Photocatalysis
- Photocatalytic Activity Enhancement: Modification of graphitic carbon nitride with phosphoric acid has shown increased photocatalytic activity for degrading acetaldehyde. This research highlights the role of specific modifications in enhancing the efficacy of photocatalysts (Liu et al., 2014).
Organocatalytic Enantioselective Additions
- Enantioselective Enamine-Catalyzed Additions: The enantioselective addition of masked acetaldehyde to nitroalkenes has been studied, emphasizing the importance of using water as a reaction medium. This research contributes significantly to the field of organocatalysis, particularly in pharmaceutical intermediates production (Nori et al., 2022).
Applications in Food and Beverage Industry
- Wine Lactic Acid Bacteria and Acetaldehyde Metabolism: This study focuses on the metabolism of acetaldehyde by strains of Lactobacillus and Oenococcus, highlighting its significance in the production of red and white wines. Understanding the role of these bacteria in acetaldehyde metabolism is crucial for improving wine quality (Osborne et al., 2000).
properties
IUPAC Name |
2-(4-nitrophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVOIIABJOYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



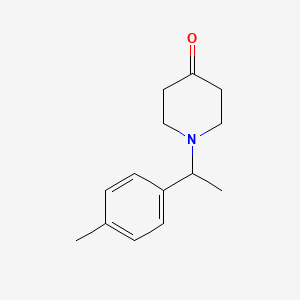

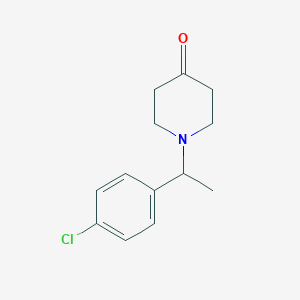



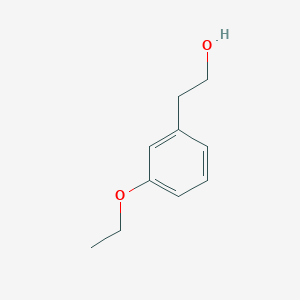


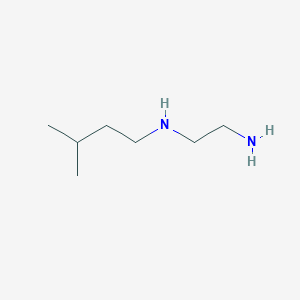
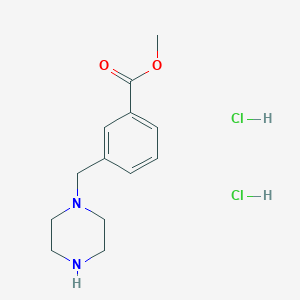
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B7843323.png)
![4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7843324.png)
![6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B7843332.png)